molecular formula C22H19N3O3S B2682723 N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(4-(methylsulfonyl)phenyl)acetamide CAS No. 941971-51-3

N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(4-(methylsulfonyl)phenyl)acetamide

Cat. No. B2682723
CAS RN: 941971-51-3
M. Wt: 405.47
InChI Key: HMXFTXFHVLCVCH-UHFFFAOYSA-N
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Description

N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(4-(methylsulfonyl)phenyl)acetamide, also known as BIX-01294, is a small molecule inhibitor that targets G9a, a histone lysine methyltransferase. BIX-01294 has been widely used as a tool compound to study the role of G9a in various biological processes.

Scientific Research Applications

Synthesis and Antimicrobial Properties

  • Fahim and Ismael (2019) conducted a study on the synthesis of novel sulphonamide derivatives, including N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(4-(methylsulfonyl)phenyl)acetamide, demonstrating good antimicrobial activity. Computational calculations were performed to correlate experimental and theoretical data, confirming the anticipated new compounds' properties (Fahim & Ismael, 2019).

Antimalarial and COVID-19 Applications

  • In another study by Fahim and Ismael (2021), the antimalarial activity of sulphonamide derivatives, including this compound, was investigated. The study also explored their potential as COVID-19 drugs through computational calculations and molecular docking studies, highlighting their promising applications in combating these diseases (Fahim & Ismael, 2021).

Enzyme Inhibitory Potential

  • Abbasi et al. (2019) explored the enzyme inhibitory potential of new sulfonamides with benzodioxane and acetamide moieties, focusing on their activities against α-glucosidase and acetylcholinesterase. The compounds showed substantial inhibitory activity, with in silico molecular docking results supporting the in vitro data (Abbasi et al., 2019).

properties

IUPAC Name

N-[2-(1H-benzimidazol-2-yl)phenyl]-2-(4-methylsulfonylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O3S/c1-29(27,28)16-12-10-15(11-13-16)14-21(26)23-18-7-3-2-6-17(18)22-24-19-8-4-5-9-20(19)25-22/h2-13H,14H2,1H3,(H,23,26)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMXFTXFHVLCVCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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